Physicochemical Property Profile Differentiates This Compound from Piperazinylpyridazine SCD1 and dCTPase Clinical Leads
The target compound 1013820-92-2 has a computed XLogP3-AA of 2 and a molecular weight of 398.5 g/mol [1]. By comparison, the SCD1 clinical candidate XEN103 (compound 49) has a distinct structural profile, with a 2-oxa-6-azaspiro[3.3]heptane group in place of the phenylsulfonylpiperazine and a 4-chlorophenoxymethyl substituent at the pyridazine 3-position, yielding substantially different physicochemical properties (MW 444.9, cLogP 3.4) [2]. These data demonstrate that 1013820-92-2 is a structurally divergent member of the piperazinylpyridazine class and cannot be considered a physicochemical analog of the optimized SCD1 leads. No validated bioactivity data for 1013820-92-2 were identified in the literature.
| Evidence Dimension | Physicochemical Properties (XLogP3-AA, MW) |
|---|---|
| Target Compound Data | XLogP3-AA = 2, MW = 398.5 g/mol |
| Comparator Or Baseline | XEN103 (SCD1 inhibitor): cLogP 3.4, MW 444.9 g/mol |
| Quantified Difference | ΔXLogP ≈ 1.4 log units, ΔMW ≈ 46.4 g/mol |
| Conditions | Computed values from PubChem (2025) and Zhang et al. (2013) |
Why This Matters
Physicochemical differences of this magnitude alter membrane permeability, solubility, and metabolic stability, precluding direct substitution of 1013820-92-2 for XEN103 or its analogs without experimental validation.
- [1] PubChem Compound Summary for CID 16839207, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine. National Center for Biotechnology Information (2025). View Source
- [2] Zhang, Z.; Sun, S.; Kodumuru, V.; Hou, D.; Liu, S.; Chakka, N.; Sviridov, S.; Chowdhury, S.; McLaren, D. G.; Ratkay, L. G.; Khakh, K.; Cheng, X.; Gschwend, H. W.; Kamboj, R.; Fu, J.; Winther, M. D. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. J. Med. Chem. 2013, 56 (2), 568-583. View Source
